6''-O-Malonyldaidzin is a malonylated isoflavone predominantly found in soybean seeds. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, known for their diverse biological activities. Specifically, 6''-O-Malonyldaidzin is formed by the malonylation of daidzin, an isoflavone glucoside, which enhances its solubility and stability. This compound is of significant interest due to its potential health benefits, including antioxidant and anti-inflammatory properties, as well as its role in plant physiology and nutrition .
The primary source of 6''-O-Malonyldaidzin is soybean (Glycine max), where it exists alongside other isoflavones such as daidzin and genistin. It has been identified through various extraction methods, including high-performance liquid chromatography with mass spectrometry (HPLC-MS), which confirms its presence in soybean leaves and seeds .
6''-O-Malonyldaidzin belongs to the class of isoflavones, which are polyphenolic compounds. It specifically falls under the category of malonylated isoflavones, characterized by the addition of a malonyl group to the hydroxyl group at the 6-position of daidzin. This modification alters its chemical and biological properties compared to its parent compound .
The synthesis of 6''-O-Malonyldaidzin primarily involves enzymatic malonylation of daidzin. This reaction is catalyzed by malonyl-CoA:isoflavone 7-O-glucoside 6''-O-malonyltransferase, an enzyme that transfers the malonyl group from malonyl-CoA to the 6''-hydroxyl group of daidzin.
In industrial applications, genetically modified soybean plants can be used to overexpress the relevant malonyltransferase genes, enhancing the natural biosynthetic pathway for increased yield of 6''-O-Malonyldaidzin. This biotechnological approach not only improves production efficiency but also maintains the integrity of the compound's natural properties .
The molecular formula for 6''-O-Malonyldaidzin is C_21H_21O_10. Its structure features a core isoflavone backbone with a malonyl group attached at the 6'' position. The presence of this malonyl group significantly influences its solubility and stability compared to non-malonylated forms.
The compound's molecular weight is approximately 421.39 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .
6''-O-Malonyldaidzin undergoes various chemical reactions including hydrolysis, oxidation, and glycosylation:
Common reagents for these reactions include acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and specific glycosyltransferases for glycosylation processes. The primary products formed from these reactions include daidzin, daidzein, and various glycosylated derivatives .
The mechanism of action for 6''-O-Malonyldaidzin involves its interaction with biological systems primarily through antioxidant activity. It scavenges free radicals and modulates oxidative stress pathways in cells. Additionally, it may influence estrogenic activity due to its structural similarity to estrogenic compounds.
Research indicates that 6''-O-Malonyldaidzin exhibits significant antioxidant properties in vitro, contributing to its potential health benefits. Studies have shown that it can inhibit lipid peroxidation and protect against cellular damage caused by oxidative stress .
6''-O-Malonyldaidzin has several scientific uses:
The biosynthesis of 6''-O-malonyldaidzin (6''-O-malonyldaidzin) is catalyzed by specialized acyltransferases belonging to the benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, anthranilate N-hydroxycinnamoyl/benzoyltransferase, deacetylvindoline 4-O-acetyltransferase (BAHD) family. These malonyltransferases transfer the malonyl moiety from malonyl-coenzyme A to the 6''-hydroxy position of the glucose unit in daidzin (daidzein 7-O-β-glucoside) [2] [8]. Key enzymes identified in soybean (Glycine max) include:
Table 1: Kinetic Parameters of Soybean Malonyltransferases
Enzyme | Substrate | Km (μM) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
GmIMaT1 | Glycitin | 13.11 | 4.58 × 10⁴ M⁻¹s⁻¹ |
GmIMaT1 | Genistin | 23.04 | 2.89 × 10⁴ M⁻¹s⁻¹ |
GmIMaT1 | Daidzin | 36.28 | 1.21 × 10⁴ M⁻¹s⁻¹ |
GmIMaT3 | Glycitin | 12.94 | 4.01 × 10⁴ M⁻¹s⁻¹ |
GmIMaT3 | Genistin | 26.67 | 3.17 × 10⁴ M⁻¹s⁻¹ |
GmIMaT3 | Daidzin | 30.12 | 3.56 × 10⁴ M⁻¹s⁻¹ |
Source: Data derived from recombinant enzyme assays [2]
Functional validation via transgenic soybean hairy roots confirms that overexpression of GmIMaT1 increases malonyldaidzin and malonylgenistin by 2.1–3.5 fold, while knockdown reduces these compounds by 60–75% [2]. The malonylation stabilizes isoflavones, enhances solubility, and facilitates vacuolar sequestration via multidrug and toxin extrusion transporters [2].
Malonyl-coenzyme A, the essential substrate for 6''-O-malonyldaidzin formation, is synthesized exclusively by Acetyl-CoA carboxylase (ACCase). Legumes possess two distinct ACCase systems:
In soybean, 20 ACCase genes (GmACC1–GmACC20) have been identified, with cytosolic isoforms (e.g., Glyma.06G105900) showing co-expression with isoflavone biosynthetic genes. RNAi suppression of cytosolic ACCase in Medicago truncatula reduces flavonoid accumulation by 40–90% under stress conditions, confirming its role in secondary metabolism [6].
Table 2: Subunits of Heteromeric ACCase in Legumes
Subunit | Gene | Cellular Localization | Function |
---|---|---|---|
Biotin carboxylase | accC | Plastid | Catalyzes ATP-dependent carboxylation |
Biotin carboxyl carrier protein | accB | Plastid | Binds biotin for carboxyl transfer |
α-Carboxyltransferase | accA | Plastid | Carboxyl transfer subunit |
β-Carboxyltransferase | accD | Plastid genome | Carboxyl transfer subunit |
Source: Genomic and subcellular localization studies [3] [6]
The flux toward daidzein (aglycone precursor of 6''-O-malonyldaidzin) is controlled by two pivotal enzymes:
Transcription factors coordinate this pathway:
Table 3: Regulatory Factors Influencing Isoflavone Biosynthesis
Regulator | Target Genes | Effect on Daidzein | Biological Context |
---|---|---|---|
GmMYB29A2 | Isoflavone Synthase2, Chalcone Synthase8 | 3.5-fold increase | Phytophthora resistance |
GmNAC42-1 | Isoflavone Synthase1 | 10-fold increase | Acidity stress |
WRKY22 | Chalcone Synthase, UGT | Modulates malonylation | Nodulation response |
Source: Transcriptional studies in soybean [4] [6]
Metabolic channeling occurs through gene clustering. A glycosyltransferase cluster on chromosome 9 (Glyma.09G235100–Glyma.09G235500) co-localizes with a malonyltransferase (GmIMaT1), suggesting coordinated regulation of glycosylation and malonylation [4].
The biosynthesis of 6''-O-malonyldaidzin exhibits spatial and developmental regulation:
Weighted Gene Co-expression Network Analysis of soybean transcriptomes identifies three ACCase hubs (Glyma.06G105900, Glyma.13G363500, Glyma.13G057400) strongly correlated (r > 0.85) with seed isoflavone content, confirming their roles in precursor supply [6]. Germination studies show a 70% decline in malonyldaidzin within 96 hours, concurrent with increased β-glucosidase and malonylesterase activities [10].
Figure 1: Spatial Expression of 6''-O-Malonyldaidzin Biosynthetic Genes
High Expression: Seeds (Mid-development): - GmIMaT1, GmIMaT3 - Cytosolic ACCase (Glyma.06G105900) - Chalcone Synthase7, Isoflavone Synthase2 Roots/Nodules: - GmIMaT3, Isoflavone Synthase1 - Chalcone Synthase8 Leaves (Stress-Induced): - GmIMaT1, WRKY22
Source: Transcriptome profiling across soybean tissues [2] [6]
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